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molecular formula C11H13ClN2O5S B8347726 Methyl 5-chloro-2-(3-((methylsulfonyl)oxy)azetidin-1-yl)nicotinate

Methyl 5-chloro-2-(3-((methylsulfonyl)oxy)azetidin-1-yl)nicotinate

Cat. No. B8347726
M. Wt: 320.75 g/mol
InChI Key: QLMFGOGUWLEJAZ-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

To a stirred solution of methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate (D62) (50 mg, 0.206 mmol) and triethylamine (0.057 ml, 0.412 mmol) in dimethylformamide (0.26 ml) cooled at 0° C., methansulfonyl chloride (0.016 ml, 0.206 mmole) was added dropwise and the reaction mixture stirred at the same temperature for 1 h. After solvent evaporation the obtained residue was purified by SPE-Si (5 g) eluting with a mixture petroleum ether/ethyl acetate from 90/10 to 70/30. Collected fractions, after solvent evaporation, afforded the title compound (D63) (53 mg)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.057 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
solvent
Reaction Step One
Quantity
0.016 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:12]2[CH2:15][CH:14]([OH:16])[CH2:13]2)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:12]2[CH2:13][CH:14]([O:16][S:25]([CH3:24])(=[O:27])=[O:26])[CH2:15]2)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)OC)C1)N1CC(C1)O
Name
Quantity
0.057 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.26 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.016 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After solvent evaporation the obtained residue
CUSTOM
Type
CUSTOM
Details
was purified by SPE-Si (5 g)
WASH
Type
WASH
Details
eluting with a mixture petroleum ether/ethyl acetate from 90/10 to 70/30
CUSTOM
Type
CUSTOM
Details
Collected fractions, after solvent evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)OC)C1)N1CC(C1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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